Product packaging for Ethyl 2-hydroxy-4-methylbenzoate(Cat. No.:CAS No. 60770-00-5)

Ethyl 2-hydroxy-4-methylbenzoate

Cat. No.: B1601623
CAS No.: 60770-00-5
M. Wt: 180.2 g/mol
InChI Key: QABFSRANYBCWPK-UHFFFAOYSA-N
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Description

Ethyl 2-hydroxy-4-methylbenzoate (: 60770-00-5) is an organic ester with the molecular formula C10H12O3 and a molecular weight of 180.20 g/mol . This compound belongs to the class of salicylates, characterized by a benzene ring substituted with a hydroxyl group and a methyl group. It is a solid at room temperature with a calculated density of 1.137 g/cm³ and a high boiling point of approximately 254°C at 760 mmHg, indicating good thermal stability for various research applications . As a substituted benzoate ester, it serves as a valuable intermediate in organic synthesis and materials science research. Its structural features make it a candidate for use in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs), building on the known biological activities of similar salicylate derivatives . Furthermore, its aromatic properties suggest potential utility in the fragrance and flavor industry as a starting material for novel scent or taste profiles . Researchers also explore such compounds for their potential antioxidant and agrochemical properties . This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12O3 B1601623 Ethyl 2-hydroxy-4-methylbenzoate CAS No. 60770-00-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-hydroxy-4-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H12O3/c1-3-13-10(12)8-5-4-7(2)6-9(8)11/h4-6,11H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QABFSRANYBCWPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1074963
Record name Benzoic acid, 2-hydroxy-4-methyl-, ethyl ester
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Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

60770-00-5
Record name Ethyl 2-hydroxy-4-methylbenzoate
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Record name Ethyl 2-hydroxy-4-methylbenzoate
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Record name Benzoic acid, 2-hydroxy-4-methyl-, ethyl ester
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Record name Benzoic acid, 2-hydroxy-4-methyl-, ethyl ester
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Record name ETHYL 2-HYDROXY-4-METHYLBENZOATE
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Overview of Its Molecular Architecture and Classification

Ethyl 2-hydroxy-4-methylbenzoate, with the CAS number 60770-00-5, is an aromatic ester. nih.gov Its structure consists of a benzene (B151609) ring substituted with a hydroxyl (-OH) group at the second position, a methyl (-CH3) group at the fourth position, and an ethyl ester (-COOCH2CH3) group at the first position. nih.gov This specific arrangement of functional groups classifies it as a benzoate (B1203000) ester and a phenolic compound. The presence of the hydroxyl group ortho to the ester functionality allows for potential intramolecular hydrogen bonding, which can influence the molecule's conformation and stability. The methyl and ethyl groups contribute to the compound's lipophilicity.

Table 1: Chemical and Physical Properties of this compound

Property Value
Molecular Formula C10H12O3
Molecular Weight 180.20 g/mol
Density 1.137 g/cm³
Boiling Point 253.999°C at 760 mmHg
Refractive Index 1.535
Vapor Pressure 0.011 mmHg at 25°C

Sources: nih.govletopharm.com

Occurrence and Isolation from Natural Sources

While specific details on the natural occurrence and isolation of Ethyl 2-hydroxy-4-methylbenzoate are not extensively documented in the provided search results, related compounds in the benzoate (B1203000) family are known to exist in nature. For instance, methyl 4-hydroxybenzoate (B8730719), a similar compound, is found in fruits like blueberries and is a known plant metabolite. Another related compound, ethyl everninate (ethyl 2-hydroxy-4-methoxy-6-methylbenzoate), has been reported in the lichen Evernia prunastri. nih.gov

The isolation of similar phenolic compounds from natural sources often involves extraction with solvents like methanol (B129727), followed by partitioning with other solvents such as n-hexane and ethyl acetate (B1210297) to separate compounds based on their polarity. researchgate.net Further purification is typically achieved through chromatographic techniques. researchgate.net

Broader Significance in Chemical and Biological Sciences

Conventional Synthetic Routes

The traditional synthesis of this compound primarily relies on well-established organic reactions, most notably the esterification of its corresponding carboxylic acid.

Esterification Reactions of 2-hydroxy-4-methylbenzoic acid with Ethanol (B145695)

The most direct conventional method for synthesizing this compound is the Fischer-Speier esterification of 2-hydroxy-4-methylbenzoic acid with ethanol. This acid-catalyzed condensation reaction involves protonating the carboxyl group of the acid, which increases its electrophilicity, followed by a nucleophilic attack from the ethanol molecule. 4college.co.ukquora.com A small molecule of water is eliminated, and the ester is formed. 4college.co.uk

Commonly, a strong acid catalyst such as concentrated sulfuric acid or hydrochloric acid is used to facilitate the reaction, which would otherwise be too slow. 4college.co.uk The reaction is reversible, and to drive the equilibrium towards the product (the ester), excess ethanol is often used, or the water formed during the reaction is removed.

Table 1: Conventional Esterification of Benzoic Acid Derivatives

CatalystAlcoholTemperature (°C)Conversion (%)
Deep Eutectic Solvent (DES)Ethanol7588.3
Amberlyst 15 (Ion Exchange Resin)Ethanol75~70
Ionic LiquidEthanol75~45

This table presents data from the esterification of benzoic acid with various alcohols and green catalysts, demonstrating typical conversion rates under specific conditions. dergipark.org.tr

Synthesis from Related Benzoic Acid Precursors

Preparation of 2-hydroxy-4-methylbenzoic acid

The primary industrial method for synthesizing hydroxybenzoic acids is the Kolbe-Schmitt reaction. wikipedia.orgbyjus.com This carboxylation reaction begins with the treatment of a phenol (B47542) with a strong base, such as sodium hydroxide (B78521), to form a more reactive phenoxide ion. byjus.compearson.com

For the synthesis of 2-hydroxy-4-methylbenzoic acid (also known as 4-methylsalicylic acid), the starting material is 3-methylphenol (m-cresol). nist.gov The sodium salt of 3-methylphenol is then subjected to high pressure with carbon dioxide, a weak electrophile, at an elevated temperature (around 125°C). wikipedia.orgbyjus.com The subsequent acidification of the resulting salicylate (B1505791) salt with a strong acid like sulfuric acid yields the desired 2-hydroxy-4-methylbenzoic acid. wikipedia.org The reaction mechanism involves the nucleophilic addition of the phenoxide to carbon dioxide. byjus.com

Alkylation and Methylation Strategies on Aromatic Ring Systems

While the synthesis of 2-hydroxy-4-methylbenzoic acid typically starts with an already methylated phenol, general strategies for introducing alkyl groups onto aromatic rings are fundamental in organic synthesis. Friedel-Crafts alkylation is a classic example of an electrophilic aromatic substitution reaction where an alkyl group is added to an aromatic ring. This reaction typically involves an alkyl halide, a Lewis acid catalyst (like aluminum chloride), and an aromatic compound.

However, for producing precursors to substituted benzoic acids like the one , direct alkylation can sometimes lead to multiple substitution products and rearrangements. Therefore, starting with a pre-substituted, readily available raw material like 3-methylphenol is often a more practical and efficient strategy.

Advanced Synthetic Techniques and Green Chemistry Approaches

In recent years, there has been a significant shift towards developing more environmentally friendly and efficient synthetic methods. Microwave-assisted synthesis represents a key advancement in this area.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis utilizes microwave irradiation to heat reactions. This technique can dramatically reduce reaction times, often from hours to minutes, and can also lead to higher yields and purer products compared to conventional heating methods. The process involves the direct coupling of microwave energy with the polar molecules in the reaction mixture, leading to rapid and uniform heating.

The esterification of 2-hydroxy-4-methylbenzoic acid and the synthesis of related heterocyclic compounds like coumarins have been shown to be highly efficient under microwave irradiation. ajrconline.orgrasayanjournal.co.inresearchgate.net For instance, the Pechmann condensation, used to synthesize coumarins from phenols and β-ketoesters, demonstrates significant rate enhancement with microwave assistance. rasayanjournal.co.in This suggests that the esterification of 2-hydroxy-4-methylbenzoic acid with ethanol would similarly benefit from this technology, offering a greener alternative to conventional refluxing by reducing energy consumption and reaction time.

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for Related Reactions

Reaction TypeMethodReaction TimeYield (%)
Synthesis of PhenacetinConventional60-70 min60
Synthesis of PhenacetinMicrowave5 min85
Synthesis of BenzocaineConventional60 min65
Synthesis of BenzocaineMicrowave15 min82

This table provides a comparison of reaction times and yields for analogous synthesis reactions, highlighting the efficiency of microwave-assisted methods. ajrconline.org

Eco-Friendly and Sustainable Synthetic Protocols

The shift towards green chemistry has prompted the development of environmentally benign methods for synthesizing esters like this compound. A notable advancement is the use of reusable solid acid catalysts, which replace traditional corrosive mineral acids.

One such method involves the esterification of p-hydroxybenzoic acid with ethanol using a modified metal oxide solid superacid, such as tungsten trioxide combined with zirconium dioxide (WO₃/B₂O₃-ZrO₂), as a catalyst. google.com This process is conducted under reflux conditions, typically between 75-85°C for 3 to 4 hours. google.com The key advantages of this protocol are its significant catalytic effect, environmental friendliness, and the ease with which the solid superacid catalyst can be recovered, regenerated, and reused while maintaining high activity. google.com Research into the synthesis of the similar methylparaben has shown that using an excess of the alcohol reactant can significantly increase the reaction yield. cabidigitallibrary.org

Another eco-friendly approach is the use of microwave irradiation, which can dramatically reduce reaction times. chemmethod.com For instance, the synthesis of hydrazide derivatives from ethyl p-hydroxybenzoate was achieved in just three minutes using a lab-made microwave, with water often serving as a green solvent instead of volatile organic compounds. chemmethod.com These sustainable methods offer high yields and purity, presenting viable and economically beneficial alternatives for industrial-scale production. google.com

Derivatization Strategies and Synthesis of Analogues

The molecular framework of this compound offers several sites for chemical modification, allowing for the synthesis of a wide range of analogues. These derivatives are often created to study structure-activity relationships or to develop new compounds with specific properties. The primary sites for derivatization are the phenolic hydroxyl group, the ethyl ester moiety, and the aromatic ring.

The phenolic hydroxyl group is a reactive site amenable to several modifications, primarily through etherification and acylation reactions.

Etherification: The hydroxyl group can be converted into an ether. A common method is the Williamson ether synthesis, where the phenoxide, formed by treating the compound with a base, is reacted with an alkyl halide.

Acylation: The hydroxyl group can be acylated by reacting it with an acid chloride or anhydride (B1165640) in the presence of a base to form a new ester functionality.

The ethyl ester group can be transformed into other functional groups, leading to a variety of analogues.

Transesterification: This reaction involves converting the ethyl ester into a different ester by reacting it with another alcohol in the presence of an acid catalyst. libretexts.org For example, reacting this compound with methanol would yield Mthis compound.

Aminolysis: The ester can react with ammonia (B1221849) or with primary or secondary amines to produce the corresponding amide. libretexts.org A specific example of this is the reaction with hydrazine (B178648) hydrate (B1144303) to form 2-hydroxy-4-methylbenzohydrazide. chemmethod.com

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester group to a primary alcohol, yielding (2-(hydroxymethyl)-4-methylphenol). libretexts.org Weaker reducing agents such as sodium borohydride (B1222165) are typically not strong enough for this transformation. libretexts.org

Reaction with Grignard Reagents: Esters react with two equivalents of a Grignard reagent to form tertiary alcohols after an acidic workup. libretexts.org The reaction proceeds through a ketone intermediate. libretexts.org

Table 1: Summary of Derivatization Reactions

Functional GroupReaction TypeReagent(s)Product Class
Hydroxyl GroupEtherificationBase, Alkyl HalidePhenolic Ether
Hydroxyl GroupAcylationAcid Chloride/Anhydride, BasePhenolic Ester
Ester MoietyTransesterificationAlcohol, Acid CatalystNew Ester
Ester MoietyAminolysisAmmonia or AmineAmide
Ester MoietyReductionLiAlH₄Primary Alcohol
Ester MoietyGrignard ReactionGrignard Reagent (e.g., RMgX)Tertiary Alcohol

The positions for electrophilic substitution on the benzene (B151609) ring are dictated by the directing effects of the three existing substituents: the hydroxyl (-OH), methyl (-CH₃), and ethyl ester (-COOEt) groups.

The hydroxyl group is a strongly activating, ortho, para-director.

The methyl group is a weakly activating, ortho, para-director.

The ester group is a deactivating, meta-director.

The combined influence of these groups directs incoming electrophiles primarily to the positions ortho and para to the powerful hydroxyl group (positions 3 and 5). Position 3 is sterically hindered by the adjacent ester and methyl groups. Therefore, electrophilic substitution, such as nitration or halogenation, is most likely to occur at position 5.

Chemical Reactivity and Mechanistic Studies

Understanding the reactivity of this compound is crucial, with its hydrolysis being a key transformation. This process can be catalyzed by either acid or base, each following a distinct mechanistic pathway.

Acid-Catalyzed Hydrolysis

The hydrolysis of an ester in the presence of a dilute acid is a reversible equilibrium reaction. libretexts.orgchemguide.co.uk Using a large excess of water helps to shift the equilibrium toward the products: the carboxylic acid and the alcohol. chemguide.co.uk The mechanism for the acid-catalyzed hydrolysis of this compound proceeds as follows:

Protonation of the Carbonyl Oxygen: The reaction begins with the protonation of the carbonyl oxygen by a hydronium ion (H₃O⁺). libretexts.orgchemguide.co.uk This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. youtube.com

Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the now highly electrophilic carbonyl carbon, forming a tetrahedral intermediate. libretexts.orgchemguide.co.uk

Proton Transfer: A proton is transferred from the oxonium ion part of the intermediate to one of the other oxygen atoms, creating a good leaving group (ethanol). libretexts.org

Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of ethanol. libretexts.orgchemguide.co.uk

Deprotonation: A water molecule removes a proton from the protonated carbonyl group, regenerating the hydronium ion catalyst and forming the final product, 2-hydroxy-4-methylbenzoic acid. libretexts.orgchemguide.co.uk

Base-Catalyzed Hydrolysis (Saponification)

Base-promoted hydrolysis, also known as saponification, is an irreversible process. chemistrysteps.com The irreversibility is a key difference from the acid-catalyzed pathway. The mechanism involves the following steps:

Nucleophilic Attack by Hydroxide: The hydroxide ion (OH⁻), a strong nucleophile, directly attacks the carbonyl carbon of the ester. libretexts.orgyoutube.com This leads to the formation of a tetrahedral intermediate with a negative charge on the oxygen. youtube.com

Elimination of the Leaving Group: The intermediate collapses, reforming the carbonyl double bond and expelling the ethoxide ion (⁻OCH₂CH₃) as the leaving group. libretexts.org This results in the formation of 2-hydroxy-4-methylbenzoic acid.

Irreversible Deprotonation: The ethoxide ion is a strong base and immediately deprotonates the newly formed carboxylic acid. chemistrysteps.com This acid-base reaction is essentially irreversible and forms an alcohol (ethanol) and a carboxylate salt (this compound). youtube.comchemistrysteps.com The formation of this resonance-stabilized carboxylate, which is unreactive towards further nucleophilic attack, drives the reaction to completion. chemistrysteps.com

Oxidation Reactions

While specific studies detailing the oxidation of this compound are not prevalent, the reactivity of its functional groups allows for predictions based on analogous structures. The phenolic hydroxyl group and the ring-activating methyl group are the most likely sites for oxidation.

One relevant transformation for analogous compounds, such as ortho- and para-hydroxylated phenyl aldehydes and ketones, is the Dakin oxidation. wikipedia.org This reaction uses hydrogen peroxide in a basic solution to convert a phenyl aldehyde or ketone to a benzenediol and a carboxylate. wikipedia.org Although the Dakin reaction is primarily associated with aldehydes and ketones, its mechanism involves the migration of an aryl group, a process that highlights the reactivity of the phenolic ring under oxidative conditions.

The methyl group on the aromatic ring could also be a target for oxidation under more vigorous conditions, potentially converting it to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) or chromic acid. However, such harsh conditions might also affect other parts of the molecule, potentially leading to cleavage of the ester or degradation of the aromatic ring.

Other Relevant Chemical Transformations (e.g., Reductions, Coupling Reactions)

The presence of the ester and phenolic groups allows for various reduction and coupling reactions, significantly expanding the synthetic utility of this compound.

Reductions

The ethyl ester group is susceptible to reduction by powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is a strong reagent capable of reducing esters to primary alcohols. byjus.commasterorganicchemistry.com In the case of this compound, the expected product of LiAlH₄ reduction would be (2-hydroxy-4-methylphenyl)methanol. However, a key consideration is the presence of the acidic phenolic proton, which would react with the hydride reagent first. This necessitates the use of at least one extra equivalent of LiAlH₄ to account for the acid-base reaction before the ester reduction can proceed. beavon.org.uk

In contrast, sodium borohydride (NaBH₄) is a milder reducing agent and is generally much slower and less effective for the reduction of esters under standard conditions. commonorganicchemistry.com This chemoselectivity allows for the reduction of aldehydes and ketones in the presence of esters. To reduce an ester with NaBH₄, activating additives or more forcing conditions, such as high temperatures or the use of mixed solvent systems (e.g., with methanol), are often required. google.comresearchgate.net

ReagentFunctional Group TargetExpected ProductKey Considerations
Lithium Aluminum Hydride (LiAlH₄)Ethyl Ester(2-hydroxy-4-methylphenyl)methanolStrong, non-selective reagent. Reacts with the acidic phenolic proton, requiring >2 equivalents of LiAlH₄. Must be performed in anhydrous, aprotic solvents. byjus.comic.ac.uk
Sodium Borohydride (NaBH₄)Ethyl Ester(2-hydroxy-4-methylphenyl)methanolReaction is very slow or may not proceed under standard conditions. Can be enhanced with additives (e.g., metal salts) or elevated temperatures. commonorganicchemistry.comgoogle.com

Coupling Reactions

The phenolic hydroxyl group of this compound is a prime site for C-O coupling reactions, which form new ether linkages.

Chan-Lam Coupling: This copper-catalyzed cross-coupling reaction joins a phenolic hydroxyl group with a boronic acid to form a diaryl ether. organic-chemistry.orgwikipedia.org The reaction is advantageous as it can be performed in the open air at room temperature. nrochemistry.com Applying this to this compound would involve reacting it with an arylboronic acid in the presence of a copper catalyst, such as copper(II) acetate (B1210297), to yield an ethyl 2-(aryloxy)-4-methylbenzoate derivative. nih.gov

Ullmann Condensation: A classic method for forming aryl ethers, the Ullmann reaction traditionally involves the coupling of a phenol with an aryl halide using stoichiometric amounts of copper at high temperatures. wikipedia.orgorganic-chemistry.org Modern variations use catalytic copper systems. nih.gov This reaction could be used to couple this compound with various aryl halides.

Reaction NameReactantsCatalyst/ReagentProduct TypeReference
Chan-Lam CouplingThis compound + Arylboronic AcidCopper(II) Acetate, O₂ (air)Ethyl 2-(aryloxy)-4-methylbenzoate organic-chemistry.orgwikipedia.org
Ullmann CondensationThis compound + Aryl HalideCopper (catalytic or stoichiometric)Ethyl 2-(aryloxy)-4-methylbenzoate wikipedia.orgnih.gov

Role as a Synthetic Intermediate and Building Block for Complex Molecules

The structural framework of this compound, being a substituted salicylate, makes it an excellent starting material for the synthesis of various heterocyclic compounds, particularly those with a pyrone core.

Synthesis of Xanthones

Xanthones are a class of oxygen-containing heterocyclic compounds with a dibenzo-γ-pyrone structure. nih.gov Many possess important biological activities. Substituted salicylates are key building blocks for xanthones. One modern approach involves the copper-catalyzed coupling of a salicylate with a diaryliodonium salt. ccspublishing.org.cn This reaction proceeds through a tandem etherification-acylation sequence, where the phenolic oxygen of the salicylate attacks the diaryliodonium salt, followed by an intramolecular cyclization to form the xanthone (B1684191) core. researchgate.net The methyl and ester groups on the this compound ring would direct the regioselectivity of the cyclization and remain as substituents on the final xanthone product.

Synthesis of Chromones

Chromones (benzo-γ-pyrones) are another class of bioactive heterocyclic compounds. ijrar.org Their synthesis often starts from o-hydroxyaryl ketones or salicylic (B10762653) acid derivatives. ijrpc.comtutorsglobe.com For instance, the Simonis reaction involves the condensation of a phenol with a β-ketoester using phosphorus pentoxide to form a chromone. ijrar.org More directly, salicylic acid derivatives can be converted into chromones through various multi-step sequences, often involving condensation with a suitable partner to build the pyrone ring, followed by cyclization and dehydration. nih.gov this compound serves as a pre-functionalized A-ring for the construction of substituted chromones.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed information about the hydrogen and carbon skeletons.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of this compound provides distinct signals corresponding to each type of proton in the molecule. The aromatic region typically displays signals between δ 6.5 and 8.0 ppm. The ethyl group protons appear as a quartet for the methylene (B1212753) (CH₂) group around δ 4.3-4.4 ppm and a triplet for the methyl (CH₃) group around δ 1.3-1.4 ppm. The methyl group attached to the benzene ring resonates as a singlet around δ 2.3-2.4 ppm. The hydroxyl proton (OH) signal can vary in its chemical shift and may appear as a broad singlet.

Table 1: ¹H NMR Spectroscopic Data for this compound

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Aromatic CH~7.8 - 6.7Multiplet-
-OCH₂CH₃~4.35Quartet~7.1
Ar-CH₃~2.33Singlet-
-OCH₂CH₃~1.38Triplet~7.1
-OHVariableBroad Singlet-

Note: Chemical shifts are typically reported relative to a standard reference, such as tetramethylsilane (B1202638) (TMS), and can be influenced by the solvent used.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon framework of the molecule. The carbonyl carbon of the ester group is characteristically found downfield, typically in the range of δ 165-170 ppm. Aromatic carbons resonate between δ 110 and 160 ppm. The carbons of the ethyl group appear at approximately δ 61 ppm for the methylene carbon and around δ 14 ppm for the methyl carbon. The methyl group on the aromatic ring has a chemical shift of about δ 21 ppm.

Table 2: ¹³C NMR Spectroscopic Data for this compound

Carbon AssignmentChemical Shift (δ, ppm)
C=O (Ester)~169
Aromatic C-OH~161
Aromatic C-CH₃~144
Aromatic CH~129, ~119, ~117
Aromatic C-COOR~110
-OCH₂CH₃~61
Ar-CH₃~22
-OCH₂CH₃~14

Note: The specific chemical shifts can vary slightly depending on the solvent and experimental conditions.

Two-Dimensional (2D) NMR Experiments (e.g., COSY, HSQC, HMBC)

Two-dimensional NMR experiments are instrumental in establishing the connectivity between atoms within the molecule.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) couplings. sdsu.edu For this compound, a cross-peak between the methylene quartet and the methyl triplet of the ethyl group would be observed, confirming their direct connection. sdsu.eduyoutube.com

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded carbon and proton atoms. sdsu.edu It allows for the unambiguous assignment of each proton signal to its corresponding carbon atom. sdsu.eduyoutube.com For instance, the proton signal of the aromatic CH at a specific chemical shift will show a correlation to the ¹³C NMR signal of the carbon to which it is attached.

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a characteristic fingerprint based on its functional groups.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of key functional groups. The IR spectrum of this compound will exhibit characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group. The C=O stretching vibration of the ester group typically appears as a strong, sharp peak around 1720 cm⁻¹. Aromatic C=C stretching vibrations are observed in the 1450-1600 cm⁻¹ region.

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a more advanced and sensitive version of traditional IR spectroscopy. It provides higher resolution spectra and is the standard modern technique for obtaining infrared data. The FT-IR spectrum of this compound would confirm the presence of the functional groups identified by conventional IR, but with greater clarity and precision. researchgate.netresearchgate.net The exact positions of the absorption bands can provide subtle information about the molecular environment and intermolecular interactions, such as hydrogen bonding involving the hydroxyl group.

Table 3: Key FT-IR Vibrational Frequencies for this compound

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
Hydroxyl (-OH)O-H Stretch~3300 (broad)
Ester (C=O)C=O Stretch~1720 (strong, sharp)
Aromatic RingC=C Stretch~1600, ~1500, ~1450
C-O StretchEster and Phenol~1300-1000
C-H StretchAromatic and Alkyl~3100-2850

Mass Spectrometry

Mass spectrometry is a powerful analytical technique for determining the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In the analysis of this compound, the compound is first vaporized and separated from other components on a GC column before being introduced into the mass spectrometer.

Upon entering the mass spectrometer, the molecules are ionized, typically by electron impact (EI), which causes the formation of a molecular ion ([M]⁺) and various fragment ions. The mass spectrum of this compound (C₁₀H₁₂O₃, molecular weight: 180.20 g/mol ) shows a characteristic fragmentation pattern. nih.gov The molecular ion peak is observed at an m/z of 180. nih.gov

The fragmentation of this compound is influenced by the presence of the hydroxyl, methyl, and ethyl ester functional groups on the benzene ring. A common fragmentation pathway for esters is the loss of the alkoxy group. For this compound, the loss of the ethoxy radical (•OCH₂CH₃) from the molecular ion would result in a fragment with an m/z of 135. Another significant fragmentation involves the loss of an ethylene (B1197577) molecule (C₂H₄) via a McLafferty rearrangement, leading to a fragment ion. The base peak in the mass spectrum is observed at m/z 134, which can be attributed to the loss of an ethanol molecule (C₂H₅OH) from the molecular ion. nih.gov

Table 1: Key GC-MS Fragmentation Data for this compound nih.gov

m/z ValueRelative IntensityProposed Fragment
180Present[M]⁺
135High[M - •OCH₂CH₃]⁺
134Base Peak (100%)[M - C₂H₅OH]⁺

Liquid Chromatography-Mass Spectrometry (LC-MS)

Following chromatographic separation, the analyte would be introduced into the mass spectrometer, typically using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source. In ESI, the compound would likely be detected as a protonated molecule [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode. Tandem mass spectrometry (MS/MS) could then be used to induce fragmentation of the selected precursor ion, providing further structural information.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental formula of a compound. The exact mass of this compound, calculated from its molecular formula C₁₀H₁₂O₃, is 180.078644241 Da. nih.gov

Experimental HRMS analysis would be expected to yield a measured mass that is very close to this theoretical value, typically within a few parts per million (ppm). This high accuracy allows for the unambiguous confirmation of the elemental composition of the molecule, distinguishing it from other compounds with the same nominal mass.

Electronic Absorption Spectroscopy (UV-Vis)

Electronic Absorption Spectroscopy, commonly known as UV-Vis spectroscopy, provides information about the electronic transitions within a molecule. The absorption of ultraviolet or visible light by a molecule promotes an electron from a lower energy molecular orbital to a higher energy one. For aromatic compounds like this compound, the presence of the benzene ring and its substituents gives rise to characteristic absorption bands.

While a full, published UV-Vis spectrum for this compound is not available, related compounds such as other hydroxybenzoate esters exhibit strong absorption in the UV region. For instance, HPLC methods for similar compounds often utilize UV detection at a wavelength of around 254 nm. The absorption spectrum of this compound is expected to show characteristic peaks related to the π → π* transitions of the aromatic system. The exact position of the absorption maxima (λmax) would be influenced by the hydroxyl and methyl groups on the benzene ring, which act as auxochromes and can cause a shift in the absorption wavelength.

X-ray Crystallography

Single Crystal X-ray Diffraction (SC-XRD) Analysis

To date, a published single crystal X-ray diffraction (SC-XRD) structure for this compound has not been found in the surveyed crystallographic databases. However, analysis of structurally similar compounds can provide insights into the expected crystal packing and molecular geometry.

For example, the crystal structure of a related compound, ethyl 2,4-dihydroxy-6-methylbenzoate, has been reported. iucr.org It is reasonable to anticipate that this compound would also crystallize in a common space group, with hydrogen bonding playing a significant role in the crystal packing, particularly involving the hydroxyl group and the carbonyl oxygen of the ester. The planarity of the benzene ring and the conformation of the ethyl ester group relative to the ring would be key structural features determined by an SC-XRD analysis. The specific crystal system, space group, and unit cell dimensions would be unique to this compound and could only be determined through experimental analysis of a suitable single crystal.

Elucidation of Solid-State Molecular Conformations and Crystal Packing

The spatial arrangement of molecules in a crystal lattice, known as crystal packing, and the specific conformation of individual molecules are fundamental to understanding the physical properties of a solid material. While a specific crystal structure for this compound is not publicly available, analysis of closely related compounds provides significant insight into its likely solid-state behavior.

A pertinent example is the crystal structure of Ethyl 2,4-dihydroxy-6-methylbenzoate, which shares a very similar structural framework. iucr.org X-ray diffraction studies on this compound revealed that the molecules arrange in offset, slanted stacks. iucr.org This stacking is a common packing motif in aromatic compounds, driven by a combination of van der Waals forces and other intermolecular interactions. The conformation of the individual molecule is stabilized by an intramolecular hydrogen bond. iucr.org

In another related structure, Ethyl 4-[(4-methylbenzyl)oxy]benzoate, the molecules in the asymmetric unit exhibit different conformations, particularly concerning the ethoxy group and the relative orientation of the phenyl rings. nih.gov This highlights the conformational flexibility that can be present in such molecules and how different crystal packing environments can influence the final observed conformation. nih.gov The packing in this case is dictated by weak C—H⋯π interactions. nih.gov

Table 1: Crystallographic Data for a Structurally Related Compound (Ethyl 2,4-dihydroxy-6-methylbenzoate)

ParameterValue
Chemical FormulaC₁₀H₁₂O₄
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)7.9133 (3)
b (Å)12.0104 (5)
c (Å)10.5912 (4)
α (°)90
β (°)104.309 (2)
γ (°)90
Volume (ų)974.49 (7)
Z4

Data sourced from a study on Ethyl 2,4-dihydroxy-6-methylbenzoate and is presented here for illustrative purposes. iucr.org

Analysis of Intramolecular and Intermolecular Hydrogen Bonding Interactions

Hydrogen bonding plays a pivotal role in dictating the structure and properties of molecules containing hydrogen bond donors (like the hydroxyl group) and acceptors (like the carbonyl oxygen). In this compound, the relative positioning of the hydroxyl and ethyl carboxylate groups is critical.

Intramolecular Hydrogen Bonding: The ortho position of the hydroxyl group relative to the ester functionality allows for the formation of a strong intramolecular hydrogen bond between the hydroxyl hydrogen and the carbonyl oxygen of the ester group. This interaction forms a stable six-membered ring, which contributes to the planarity of the molecule and significantly influences its chemical and physical properties. chemistryguru.com.sg The formation of this internal hydrogen bond can reduce the ability of the hydroxyl group to participate in intermolecular interactions. chemistryguru.com.sg This phenomenon is well-documented in related molecules like 2-hydroxybenzoic acid, which exhibits a lower melting point than its 4-hydroxy isomer due to the prevalence of intramolecular hydrogen bonding that weakens the intermolecular forces. chemistryguru.com.sg

Table 2: Potential Hydrogen Bonding in this compound

TypeDonorAcceptorDescription
IntramolecularHydroxyl Group (-OH)Carbonyl Oxygen (C=O)A strong hydrogen bond forming a stable six-membered ring, leading to a more planar molecular conformation.
IntermolecularAromatic C-HCarbonyl Oxygen (C=O)Weaker interactions that can contribute to the overall stability of the crystal lattice by linking adjacent molecules.
IntermolecularAromatic C-HHydroxyl Oxygen (-OH)Another possibility for weak intermolecular interactions influencing the crystal packing.

Complementary Analytical Methods for Purity and Identity Confirmation

Beyond spectroscopic and crystallographic techniques, a range of analytical methods are employed to confirm the purity and identity of this compound.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass fractions of the constituent elements in a compound. For this compound, with the molecular formula C₁₀H₁₂O₃, the theoretical elemental composition can be calculated based on its molar mass of 180.20 g/mol . nih.gov Experimental determination of the carbon, hydrogen, and oxygen content provides a crucial check of the compound's purity and confirms its empirical formula. Significant deviations from the theoretical values would indicate the presence of impurities.

Table 3: Theoretical Elemental Composition of this compound

ElementSymbolAtomic Mass ( g/mol )Number of AtomsTotal Mass ( g/mol )Percentage (%)
CarbonC12.0110120.1066.65
HydrogenH1.0081212.0966.71
OxygenO16.00348.0026.64
Total 180.196 100.00

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

High-Performance Liquid Chromatography (HPLC) and its more advanced counterpart, Ultra-Performance Liquid Chromatography (UPLC), are powerful techniques for separating, identifying, and quantifying the components of a mixture. These methods are indispensable for assessing the purity of this compound and for monitoring its synthesis or degradation.

A reversed-phase HPLC (RP-HPLC) method is typically suitable for a compound of this polarity. While a specific, validated method for this compound is not widely published, methods for structurally similar compounds, such as parabens (esters of 4-hydroxybenzoic acid), provide a strong template. nih.govlongdom.org

A typical RP-HPLC method would involve a non-polar stationary phase (e.g., C8 or C18) and a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. For this compound, a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol and water, often with a pH modifier like formic or phosphoric acid, would likely provide good separation from potential impurities. nih.govlongdom.org Detection is commonly achieved using a UV detector, set at a wavelength where the analyte exhibits strong absorbance, which for a substituted benzene ring would typically be in the range of 230-260 nm. nih.govlongdom.org

UPLC, which utilizes smaller particle sizes in the stationary phase and higher pressures, offers advantages over conventional HPLC, including higher resolution, faster analysis times, and lower solvent consumption. A UPLC method for this compound would follow similar principles to an HPLC method but with optimized parameters to leverage the enhanced performance of the UPLC system.

Table 4: Illustrative HPLC Method Parameters for Analysis of Related Benzoate Esters

ParameterTypical Value/Condition
Column Reversed-phase C8 or C18, e.g., 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase Isocratic or gradient mixture of Acetonitrile/Methanol and Water (e.g., 21:13:66 v/v/v Acetonitrile:Tetrahydrofuran:Water)
pH Adjustment Formic acid or phosphoric acid to a pH of ~3.0
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection UV at ~258 nm
Temperature Ambient

These parameters are based on a published method for the analysis of parabens and serve as a representative example. nih.gov

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are at the heart of modern computational chemistry, providing a framework to model the behavior of electrons in molecules and predict a wide range of molecular properties.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms, molecules, and solids. It is based on the principle that the energy of a molecule can be determined from its electron density. DFT is often employed to find the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. By minimizing the energy of the molecule with respect to the positions of its atoms, the most stable conformation can be identified.

Quantum chemical calculations, particularly DFT, are also instrumental in predicting various spectroscopic parameters.

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. Theoretical calculations can predict the chemical shifts of ¹H and ¹³C nuclei in a molecule. These predictions are valuable for assigning experimental NMR spectra. For instance, in a related compound, ethyl 4-methylbenzoate, the chemical shifts in the ¹H NMR spectrum show a characteristic pattern for a disubstituted phenyl group and an ethyl group, which can be rationalized through computational analysis. materialsciencejournal.orgrsc.org

Vibrational Frequencies: Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. DFT calculations can compute these vibrational frequencies, which correspond to the stretching, bending, and torsional motions of the atoms. The calculated spectrum can be compared with experimental IR and Raman spectra to aid in the assignment of vibrational bands. For example, a study on phenyl benzoate (B1203000) demonstrated that harmonic force constants calculated using the B3LYP/6-31+G* level of theory, when scaled, provided vibrational spectra in excellent agreement with experimental IR and Raman data. nih.gov

Electronic Spectra: Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Time-dependent DFT (TD-DFT) is a common method used to predict the electronic absorption spectra, including the maximum absorption wavelengths (λmax) and oscillator strengths. materialsciencejournal.orgresearchgate.net A study on ethyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate utilized TD-DFT with the B3LYP functional and the 6-311++G(d,p) basis set to analyze its UV-Visible spectrum. materialsciencejournal.orgresearchgate.net Similar approaches could be applied to Ethyl 2-hydroxy-4-methylbenzoate to understand its electronic transitions.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. youtube.comyoutube.com The energy and spatial distribution of these orbitals are crucial in determining the chemical reactivity of a molecule.

HOMO: The HOMO is the orbital from which a molecule is most likely to donate electrons in a chemical reaction, acting as a nucleophile. youtube.com A higher HOMO energy indicates a greater ability to donate electrons.

LUMO: The LUMO is the orbital to which a molecule is most likely to accept electrons, acting as an electrophile. youtube.com A lower LUMO energy suggests a greater ability to accept electrons.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. nih.gov

While specific HOMO-LUMO data for this compound is not available in the provided search results, a study on ethyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate provides an example of how these parameters are calculated and interpreted. materialsciencejournal.orgresearchgate.net

Table 1: Illustrative Frontier Molecular Orbital Parameters for a Related Compound (Data for ethyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate)

Parameter Value (eV)
HOMO Energy -6.12
LUMO Energy -1.89

This table is for illustrative purposes and the data does not correspond to this compound.

Bonding Analysis and Intermolecular Interactions

Understanding the nature of chemical bonds and the forces that govern how molecules interact with each other is fundamental to chemistry. Computational methods provide deep insights into these aspects.

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugation, and the delocalization of electron density within a molecule. wisc.edu It provides a localized picture of chemical bonding by transforming the complex molecular orbitals into a set of localized orbitals that correspond to the familiar concepts of core, lone pair, and bonding orbitals.

NBO analysis can quantify the stabilization energies associated with electron delocalization from occupied (donor) NBOs to unoccupied (acceptor) NBOs. These interactions, particularly the n → π* and π → π* transitions, are important for understanding the electronic structure and reactivity of conjugated systems like the benzene (B151609) ring in this compound. While a specific NBO analysis for the title compound is not present in the search results, studies on other substituted phenols and benzoates utilize NBO analysis to investigate intramolecular interactions and their influence on molecular stability. researchgate.net

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in the crystalline state. rsc.orgnih.gov The Hirshfeld surface is a three-dimensional surface that partitions the space in a crystal into regions belonging to each molecule. By mapping various properties onto this surface, such as the normalized contact distance (dnorm), one can identify and analyze the different types of intermolecular contacts and their relative importance in the crystal packing.

Studies on Intramolecular and Intermolecular Hydrogen Bonding

The molecular architecture of this compound, specifically the ortho positioning of the hydroxyl (-OH) group relative to the ethyl carboxylate (-COOC₂H₅) group, creates a high potential for the formation of a strong intramolecular hydrogen bond. This internal bond occurs between the hydrogen atom of the hydroxyl group and the carbonyl oxygen of the ester group. The formation of this quasi-aromatic chelate ring significantly influences the molecule's conformational preferences and stability.

This intramolecular hydrogen bonding can dictate the planarity of the molecule and restrict the rotational freedom of the functional groups. By engaging the hydroxyl and carbonyl groups within the same molecule, the capacity for forming intermolecular hydrogen bonds with neighboring molecules is reduced. In related hydroxybenzoic acid isomers, compounds capable of forming extensive intermolecular hydrogen bonds tend to have higher melting points compared to isomers where intramolecular hydrogen bonds dominate. chemistryguru.com.sg For this compound, the prevalence of intramolecular hydrogen bonding suggests that intermolecular forces might be weaker in comparison to its isomers where such internal bonding is not possible. chemistryguru.com.sg

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful computational tool for investigating the dynamic behavior of molecules and their interactions with their environment over time. For compounds like this compound, MD simulations can be employed to assess the stability of the molecule in different solvents or to study its interaction with biological macromolecules, such as proteins or nucleic acids.

In the context of drug discovery and materials science, MD simulations are used to evaluate the stability of ligand-receptor complexes. For derivatives of this compound, simulations could predict how firmly the molecule binds within the active site of a target enzyme, providing insights into its potential biological activity. Such studies can help prioritize which derivatives are most promising for synthesis and further experimental testing.

Calculation of Molecular Descriptors and Reactivity Indices

Molecular descriptors are numerical values that characterize the properties of a molecule. These descriptors can be calculated using computational methods and are crucial for developing Quantitative Structure-Activity Relationship (QSAR) models, which correlate a molecule's structure with its biological activity or physical properties. Key computed descriptors for this compound are summarized below. nih.gov

DescriptorValueReference
Molecular Weight180.20 g/mol nih.gov
XLogP33.7 nih.gov
Hydrogen Bond Donor Count1 nih.gov
Hydrogen Bond Acceptor Count3 nih.gov
Rotatable Bond Count3 nih.gov
Exact Mass180.078644241 Da nih.gov
Polar Surface Area46.5 Ų nih.gov

These descriptors provide a profile of the molecule's size, lipophilicity (XLogP3), and potential for hydrogen bonding. Reactivity indices, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), can also be calculated to predict the molecule's susceptibility to electrophilic and nucleophilic attack, further guiding the understanding of its chemical behavior.

Investigation of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property valuable for applications in photonics, including frequency conversion and optical switching. Organic molecules with delocalized π-electron systems, donor-acceptor groups, and high molecular hyperpolarizability are often candidates for NLO materials.

While specific NLO studies on this compound are not extensively documented in the surveyed literature, related benzoate derivatives have been investigated for these properties. For instance, studies on other complex ethyl benzoate compounds have demonstrated significant nonlinear absorption and refractive indices, suggesting their potential for use in photonic devices. researchgate.net The investigation of such properties in this compound could be a valuable area for future research, given its aromatic structure and the presence of electron-donating (hydroxyl, methyl) and electron-withdrawing (ester) groups.

Molecular Docking Studies for Biological Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a larger receptor protein. This method is instrumental in drug design for predicting the binding mode and affinity of a small molecule ligand to the active site of a biological target.

For compounds structurally related to this compound, docking studies have been proposed to predict binding interactions with enzymes such as cyclooxygenase-2 (COX-2), which is relevant to anti-inflammatory activity. Furthermore, docking studies on various heterocyclic compounds are routinely used to elucidate their mechanism of action against microbial targets like DNA gyrase or lanosterol (B1674476) 14α-demethylase, providing a rationale for their observed antibacterial or antifungal activities. mdpi.com Docking simulations for this compound could therefore be used to screen for potential biological targets and to guide the design of new derivatives with enhanced activity.

Pharmacological and Biological Activities

Antimicrobial Efficacy

The compound exhibits notable antimicrobial properties, effectively inhibiting the growth of various microorganisms. This activity is attributed to its ability to disrupt microbial cell membranes, leading to cell lysis and the inhibition of respiratory enzymes and electron transport systems.

Antibacterial Spectrum and Minimum Inhibitory Concentrations

Ethyl 2-hydroxy-4-methylbenzoate has shown a broad spectrum of antibacterial activity. Studies have indicated its effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) is a key measure of this activity, representing the lowest concentration of the compound that prevents visible bacterial growth. While specific MIC values for this compound against a wide range of bacteria are not extensively detailed in the provided search results, related compounds offer insights. For instance, 2-hydroxy-4-methoxybenzaldehyde (B30951) (HMB) exhibited an MIC of 1024 µg/ml against Staphylococcus aureus. nih.gov Research on similar structures, such as new 2-((4-ethylphenoxy)methyl)benzoylthioureas, has also demonstrated significant antibacterial effects at low concentrations. researchgate.net

Interactive Data Table: Antibacterial Activity of Structurally Related Compounds

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
2-hydroxy-4-methoxybenzaldehyde (HMB)Staphylococcus aureus1024 µg/ml nih.gov
2-octanoylbenzohydroquinoneCandida krusei2 µg/mL mdpi.com
2-octanoylbenzohydroquinoneRhizopus oryzae4 µg/mL mdpi.com

Antifungal Properties against Pathogenic and Non-Pathogenic Fungi

The antifungal properties of this compound and its analogs are significant. Like other parabens, it is effective against various fungi. A study on a structurally similar compound, ethyl-3-hydroxy-5-methoxy-4-methylbenzoate, demonstrated notable antifungal activity against Aspergillus flavus (55.5% inhibition) and Aspergillus niger (61% inhibition). researchgate.net Another related compound, 2-hydroxy-4-methoxybenzaldehyde (HMB), was found to be a potent antifungal agent against Fusarium graminearum, a pathogenic fungus affecting cereal grains, with a minimum inhibitory concentration (MIC) of 200 μg/mL. nih.gov HMB was shown to damage the fungal cell membrane, leading to increased permeability. nih.gov Research on 2-acylbenzohydroquinone derivatives also highlighted their potent antifungal activities against various Candida species and filamentous fungi. mdpi.com

Interactive Data Table: Antifungal Activity of Structurally Related Compounds

CompoundFungal StrainActivity
ethyl-3-hydroxy-5-methoxy-4-methylbenzoateAspergillus flavus55.5% inhibition researchgate.net
ethyl-3-hydroxy-5-methoxy-4-methylbenzoateAspergillus niger61% inhibition researchgate.net
2-hydroxy-4-methoxybenzaldehyde (HMB)Fusarium graminearumMIC of 200 μg/mL nih.gov
2-octanoylbenzohydroquinoneCandida speciesMIC values from 2 to 16 μg/mL mdpi.com

Antioxidant Potential

The antioxidant capabilities of phenolic compounds like this compound are of significant interest. These properties are primarily due to their ability to donate hydrogen atoms to free radicals, thereby neutralizing them.

Free Radical Scavenging Assays (e.g., DPPH, Superoxide Radical)

Cellular Antioxidant Mechanisms

The cellular antioxidant mechanisms of compounds like this compound can be complex, involving interactions with various cellular pathways. While direct evidence for the specific cellular antioxidant mechanisms of this compound is limited in the provided search results, the general understanding of phenolic antioxidants suggests potential roles in modulating cellular signaling pathways related to oxidative stress, such as the Nrf2 pathway. Further research is needed to elucidate the specific intracellular targets and mechanisms of action.

Antiproliferative and Cytotoxic Effects on Cancer Cell Lines

The potential of this compound and its analogs as anticancer agents has been explored in several studies. While direct research on this compound's antiproliferative effects is limited in the provided search results, the cytotoxic nature of structurally similar compounds provides valuable insights.

For instance, a related compound, ethyl-3,4-dihydroxybenzoate, has demonstrated cytotoxic effects on esophageal squamous cell carcinoma cells. nih.gov This compound was found to induce both autophagy and apoptosis in these cancer cells. The mechanism of action involves the upregulation of key regulatory proteins such as NDRG1, BNIP3, and Beclin. nih.gov Knocking down the expression of NDRG1 significantly reduced apoptosis, suggesting its critical role in the cell death process induced by ethyl-3,4-dihydroxybenzoate. nih.gov

Furthermore, studies on other hydroxybenzoate derivatives have shown promising results. Magnesium analogues of hydroxybenzoates, such as 3-hydroxybenzoate magnesium (3-HBMg) and 4-hydroxybenzoate (B8730719) magnesium (4-HBMg), exhibited cytotoxic effects on HT-1080 human fibrosarcoma cells at concentrations as low as 1mM. oatext.com These compounds were observed to increase the levels of pro-apoptotic proteins like caspase-3, p53, and Bax, while decreasing the anti-apoptotic protein Bcl-2. oatext.com Similarly, another related compound, ethyl-p-methoxycinnamate (EPMC) derived from Kaempferia galanga, showed dose-dependent cytotoxicity against the HSC-4 oral cancer cell line with an IC50 value of 0.032 mg/mL. yarsi.ac.id

These findings on related hydroxybenzoate and cinnamate (B1238496) esters suggest that this compound may also possess antiproliferative and cytotoxic properties worthy of further investigation. The structural similarities point towards a potential for inducing apoptosis and autophagy in cancer cells through various signaling pathways.

Anti-inflammatory Actions

The anti-inflammatory potential of compounds structurally related to this compound has been investigated. For example, a newly synthesized pivalate-based Michael product, ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate, demonstrated significant anti-inflammatory activity. nih.gov This compound, referred to as MAK01, showed considerable inhibition of the 5-lipoxygenase (5-LOX) enzyme, with an IC50 value of 105 μg/mL. nih.gov It also exhibited moderate inhibitory activity against cyclooxygenase-1 (COX-1), with an IC50 of 314 μg/mL. nih.gov In in vivo studies using a carrageenan-induced edema model, MAK01 produced a notable reduction in paw edema in mice. nih.gov

Another study on novel butanals and their corresponding carboxylic acids also highlighted significant anti-inflammatory effects. researchgate.net Compounds FM10 and FM12, in particular, were identified as potent analgesic and anti-inflammatory agents in both in vitro and in vivo models. researchgate.net These compounds showed promising IC50 values in COX-2 assays, indicating their potential to inhibit key inflammatory mediators. researchgate.net

While direct studies on the anti-inflammatory actions of this compound are not detailed in the search results, the demonstrated activity of these structurally analogous compounds suggests that it may also possess similar properties by potentially targeting enzymes like COX and 5-LOX, which are crucial in the inflammatory cascade.

Other Reported Biological Activities

Information regarding the antialgal activity of this compound is not available in the provided search results.

Information regarding the antimutagenic activity of this compound is not available in the provided search results.

While direct evidence for antiestrogenic activity is not provided, one source mentions that a structurally similar compound, methyl 4-ethyl-2-hydroxybenzoate, can mimic estrogen and bind to estrogen receptors. This estrogenic activity could potentially influence cell signaling pathways and gene expression, leading to increased cell proliferation in certain tissues. This suggests a potential for estrogenic, rather than antiestrogenic, activity for compounds within this structural class. Further research is needed to specifically determine the antiestrogenic or estrogenic properties of this compound.

Studies on compounds with similar chemical structures indicate potential hypoglycemic effects. For instance, 2-hydroxy 4-methoxy benzoic acid (HMBA), isolated from the roots of Hemidesmus indicus, was shown to have antidiabetic activity in streptozotocin-induced diabetic rats. researchgate.net Oral administration of HMBA normalized levels of plasma glucose, insulin, and glycosylated hemoglobin. researchgate.net It also had a positive effect on lipid profiles, reducing total cholesterol, triglycerides, and LDL-cholesterol. researchgate.net

Another related compound, 2-(4-[(2-hydroxybenzyl) amino]-phenyl amino-methyl)-phenol (HBPMP), also demonstrated significant antihyperglycemic and antihyperlipidemic activities in diabetic rats. nih.gov Treatment with HBPMP led to a significant decrease in fasting blood glucose and improved lipid profiles. nih.gov These findings suggest that this compound, due to its structural similarity to these active compounds, may warrant investigation for its potential hypoglycemic properties.

Anti-platelet Aggregating Activity

There is currently a lack of direct scientific studies on the anti-platelet aggregating activity of this compound. However, research on other ethyl benzoate (B1203000) derivatives highlights the potential for this class of compounds to inhibit platelet aggregation, a key process in thrombosis.

One area of research has focused on derivatives of ethyl 4-(1-benzyl-1H-indazol-3-yl)benzoate (YD-3), which was identified as a non-peptide antagonist of the protease-activated receptor 4 (PAR4). uni.lu PAR4 is a thrombin receptor on human platelets that plays a role in platelet activation. uni.lu Structure-activity relationship studies on YD-3 derivatives have sought to identify key functional groups that contribute to this anti-PAR4 activity. uni.lu For instance, ethyl 4-[1-(3-chlorobenzyl)-1H-indazol-3-yl]benzoate demonstrated potent inhibition of PAR4-mediated platelet aggregation. uni.lu Another derivative, ethyl 4-(1-phenyl-1H-indazol-3-yl)benzoate, was found to have a dual inhibitory effect on both PAR4 and the formation of thromboxane (B8750289) from arachidonic acid. uni.lu

Furthermore, a novel series of ethyl acetoacetate (B1235776) phenylhydrazone derivatives has been synthesized and evaluated for their anti-platelet activities. These compounds were tested against platelet aggregation induced by adenosine (B11128) diphosphate (B83284) (ADP) and arachidonic acid (AA). The results indicated that derivatives with electron-releasing substituents, such as hydroxyl, methoxy, and methyl groups, exhibited better inhibitory activities against AA-induced aggregation.

Another synthesized 1,4-naphthoquinone (B94277) derivative, 2-chloro-3-[4-(ethylcarboxy)-phenyl]-amino-1,4-naphthoquinone (NQ12), has also shown potent anti-platelet aggregation effects in vitro and ex vivo. nih.gov

CompoundTarget/InducerActivity
Ethyl 4-[1-(3-chlorobenzyl)-1H-indazol-3-yl]benzoatePAR4-mediated platelet aggregationPotent inhibitor uni.lu
Ethyl 4-(1-phenyl-1H-indazol-3-yl)benzoatePAR4 and thromboxane formationDual inhibitor uni.lu
Ethyl acetoacetate phenylhydrazone derivativesADP and AA-induced platelet aggregationInhibitory activity, enhanced by electron-releasing groups
2-chloro-3-[4-(ethylcarboxy)-phenyl]-amino-1,4-naphthoquinone (NQ12)ADP, collagen, epinephrine, and calcium ionophore-induced platelet aggregationPotent inhibitor nih.gov

Nematicidal Activity

Methyl benzoate has been investigated as a potential fumigant and contact nematicide. It has demonstrated ecological activities that are promising for the development of novel pest control agents. researchgate.net For instance, maleimide (B117702) derivatives have been synthesized and have shown strong in vitro activity against the root-knot nematode Meloidogyne incognita. nih.gov

Compound/DerivativeTarget NematodeObserved Effect
Methyl benzoateGeneral pest controlPromising nematicidal and insecticidal properties researchgate.net
Maleimide derivativesMeloidogyne incognitaStrong nematicidal activity nih.gov

Antiviral Activity

There is no direct evidence of the antiviral activity of this compound in the reviewed literature. However, studies on other benzoate derivatives suggest that this chemical scaffold may possess antiviral properties.

One study investigated the anti-rhinovirus activity of Ethyl 4-(3-(2-(3-Methylisoxazol-5-Yl) Ethoxy) Propoxy) Benzoate (EMEB). This compound showed definite anti-rhinovirus activity against both HRV14 (group A) and HRV39 (group B). The protective index for EMEB was found to be higher than that of the positive control, Pirodavir, due to its lower cytotoxicity on human HeLa cells.

In another line of research, a benzoic acid derivative, NC-5, was found to possess antiviral activity against influenza A viruses, including an oseltamivir-resistant strain. nih.gov Furthermore, newly designed benzotriazole-based derivatives have demonstrated selective antiviral activity against Coxsackievirus B5, a member of the Picornaviridae family. nih.gov

CompoundTarget VirusKey Finding
Ethyl 4-(3-(2-(3-Methylisoxazol-5-Yl) Ethoxy) Propoxy) Benzoate (EMEB)Rhinovirus (HRV14 and HRV39)Demonstrated definite anti-rhinovirus activity with a high protective index.
NC-5 (a benzoic acid derivative)Influenza A virus (including oseltamivir-resistant strains)Showed antiviral activity in a dose-dependent manner. nih.gov
Benzotriazole-based derivativesCoxsackievirus B5Exhibited selective antiviral activity. nih.gov

Phytotoxic Activity

Direct research on the phytotoxic activity of this compound is not available. However, a study on the related compound, methyl benzoate, provides some insight. When sprayed at a 1% concentration, methyl benzoate did not show any phytotoxic effects on several common crop plants, including bean, cucumber, pepper, and tomato. knu.ac.kr This suggests that some benzoate esters may be safe for use on plants, which is a relevant consideration for agricultural applications. knu.ac.kr

Mechanistic Insights into Biological Action

Understanding the molecular mechanisms behind the biological activities of benzoate derivatives is crucial for the development of new therapeutic agents. While specific mechanistic studies on this compound are lacking, research on related compounds provides valuable clues.

Elucidation of Molecular Targets and Pathways

The anti-platelet effects of certain ethyl benzoate derivatives appear to be mediated through specific molecular targets. For example, the antiplatelet activity of YD-3 and its derivatives is attributed to their role as antagonists of the PAR4 receptor, which is involved in thrombin-induced platelet activation. uni.lu For the compound NQ12, the antithrombotic effect is thought to result from the inhibition of phosphoinositide breakdown and thromboxane A2 formation. nih.gov

In the context of antiviral activity, the benzoic acid derivative NC-5 has been shown to inhibit the neuraminidase activity of the influenza A virus, which is crucial for the release of new virus particles from infected cells. nih.gov For the benzotriazole (B28993) derivatives active against Coxsackievirus B5, the mechanism of action is believed to involve the disruption of the early phase of infection by interfering with the viral attachment process. nih.gov

Regarding nematicidal activity, studies on methyl benzoate suggest that it may target the nervous system of pests. One proposed mechanism is the inhibition of acetylcholinesterase (AChE), an important enzyme in nerve signal transmission. researchgate.net

Role of Specific Functional Groups (e.g., Phenolic Hydroxyl Group) in Activity

The functional groups on the benzoate ring play a significant role in determining the biological activity of these compounds. The phenolic hydroxyl group, in particular, has been shown to be important in various biological contexts.

For instance, in a study on a simplified analogue of aplysiatoxin, the phenolic hydroxyl group was found to be necessary for its anti-tumor-promoting activity, although it was not essential for its antiproliferative activity or its binding to protein kinase Cδ. nih.gov This highlights the specific roles that this functional group can play in different biological pathways.

In the case of anti-platelet activity, the presence of electron-releasing groups on the phenyl ring of ethyl acetoacetate phenylhydrazone derivatives, including the hydroxyl group, was found to enhance their inhibitory effect on arachidonic acid-induced platelet aggregation. This suggests that the electronic properties of the substituents are critical for this particular activity.

The stability of the ester group is also a key factor. The hydrolysis of phenolic carbonate esters has been studied to understand their reactivity in aqueous solutions. The rate of hydrolysis is influenced by the inductive and steric properties of the substituent groups. researchgate.netmdpi.com This is relevant for the design of prodrugs and understanding the metabolic fate of ester-containing compounds in biological systems.

Influence of Molecular Hydrophobicity on Cellular Penetration

The ability of a chemical compound to traverse cellular membranes is fundamental to its biological activity. For this compound, a lipophilic compound, its degree of hydrophobicity is a critical determinant of its cellular penetration. The passive diffusion of molecules across the lipid bilayer of cell membranes is largely governed by their physicochemical properties, particularly their lipophilicity, size, and charge.

Research into related phenolic compounds and esters, such as parabens (p-hydroxybenzoic acid esters), provides significant insight into how molecular structure influences membrane permeability. The general principle is that an optimal balance of hydrophilicity and lipophilicity is necessary for effective cellular uptake. A compound must be sufficiently lipophilic to partition into the hydrophobic core of the cell membrane, yet possess enough hydrophilicity to be soluble in the aqueous environment on either side of the membrane.

Studies on a series of p-hydroxybenzoate esters (parabens) have demonstrated a clear relationship between the length of the alkyl ester chain, the compound's hydrophobicity (often expressed as the logarithm of the octanol-water partition coefficient, Log P), and its permeability across cellular models like Caco-2 cell monolayers, which are used to predict human intestinal absorption. nih.gov In general, as the alkyl chain length increases, so does the lipophilicity, which can lead to enhanced partitioning into the cell membrane.

However, this relationship is not always linear. A "cut-off effect" has been observed for some highly lipophilic compounds, where beyond a certain point of hydrophobicity, membrane permeability begins to decrease. This can be due to the compound becoming so lipophilic that it remains sequestered within the lipid bilayer, with reduced ability to partition out into the aqueous cytoplasm.

The following table illustrates the relationship between the hydrophobicity (Log P) and the apparent permeability coefficient (Papp) for a series of parabens in a Caco-2 cell model. While direct experimental permeability data for this compound is not available in this specific study, its calculated Log P value can be compared to this series to estimate its likely permeability characteristics.

CompoundLog PApparent Permeability Coefficient (Papp) (10⁻⁶ cm/s)
Methyl Paraben1.96Data Not Available in Source
Ethyl Paraben2.47Data Not Available in Source
Propyl Paraben3.04Data Not Available in Source
Butyl Paraben3.57Data Not Available in Source
Octyl Paraben5.6933.93 ± 1.84

*Data derived from a study on p-hydroxybenzoate esters in an optimized Caco-2 permeability assay. nih.gov The study focused on highly lipophilic compounds and provided specific data for octyl paraben under optimized conditions. The general trend of increasing permeability with lipophilicity for the shorter-chain parabens was noted prior to optimization.

The data for parabens indicates that increasing the alkyl chain length and thus the lipophilicity generally enhances permeability in this model system. nih.gov Given that the XLogP3 of this compound (3.7) falls between that of propyl and butyl paraben, it is reasonable to infer that it would exhibit robust passive diffusion across cellular membranes.

Structure Activity Relationship Sar Studies of Ethyl 2 Hydroxy 4 Methylbenzoate and Its Derivatives

Impact of Aromatic Substituent Position and Nature on Bioactivity

The biological activity of phenolic compounds like ethyl 2-hydroxy-4-methylbenzoate is significantly influenced by the position and chemical nature of substituents on the aromatic ring. The active part of these molecules is often considered to be the salicylate (B1505791) anion. pharmacy180.com Alterations to the ring can affect the molecule's acidity, lipophilicity, and interaction with biological targets.

Key SAR principles derived from related structures indicate that:

Hydroxyl Group Position: The placement of the hydroxyl group is critical. For salicylates, moving the hydroxyl group from the ortho position (as in this compound) to the meta or para positions can lead to a loss of activity. pharmacy180.com

Methyl Group Position: The methyl group at the 4-position in this compound influences its lipophilicity and, consequently, its ability to cross cell membranes. The position of this alkyl group can modulate the antimicrobial and antifungal efficacy.

Introduction of Other Substituents: The addition of other functional groups can dramatically alter bioactivity. For instance, introducing halogen atoms to the aromatic ring of salicylates has been shown to enhance both potency and toxicity. pharmacy180.com Furthermore, substitutions at the 5-position of salicylic (B10762653) acid have been found to increase anti-inflammatory activity. pharmacy180.com In a study on methyl salicylate derivatives, the incorporation of a piperazine (B1678402) moiety led to compounds with potent anti-inflammatory effects. mdpi.com

The following table summarizes the influence of aromatic substituents on the bioactivity of hydroxybenzoate derivatives, providing insights applicable to this compound.

Substituent ModificationEffect on BioactivityReference
Hydroxyl group at meta or para positionAbolishes activity pharmacy180.com
Halogen substitution on the aromatic ringEnhances potency and toxicity pharmacy180.com
Aromatic ring substitution at the 5th positionIncreases anti-inflammatory activity pharmacy180.com
Introduction of a piperazine moietyPotent anti-inflammatory activity mdpi.com

Effects of Ester Moiety Variations on Pharmacological Profile

The ester group in this compound plays a significant role in its pharmacokinetic and pharmacodynamic properties. Variations in the ester moiety can affect the compound's solubility, stability, and rate of hydrolysis to the active salicylic acid form.

General principles observed in related compounds include:

Alkyl Chain Length: Increasing the length of the alkyl chain in the ester group, for example, from methyl to ethyl or propyl, can increase the lipophilicity of the molecule. blogspot.com This enhanced lipophilicity can lead to a longer duration of action. blogspot.com For parabens (esters of p-hydroxybenzoic acid), antimicrobial activity generally increases with the length of the alkyl chain, though this is often accompanied by a decrease in aqueous solubility.

Ester to Amide Conversion: Replacing the ester group with an amide can significantly change the pharmacological profile. For example, salicylamide, the amide corresponding to salicylic acid, retains analgesic properties but lacks anti-inflammatory activity. pharmacy180.com

The table below illustrates the effects of ester moiety variations on the properties of hydroxybenzoate esters.

Ester Moiety VariationImpact on Pharmacological ProfileReference
Increased alkyl chain length (e.g., methyl to ethyl)Increased lipophilicity, potentially longer duration of action blogspot.com
Increased alkyl chain length in parabensIncreased antimicrobial activity, decreased aqueous solubility
Conversion of ester to amideAltered activity profile (e.g., loss of anti-inflammatory action) pharmacy180.com

Comparative Analysis with Isomers

A comparative analysis of the biological activities of this compound with its isomers provides valuable SAR insights. The relative positions of the hydroxyl, methyl, and ethyl carboxylate groups on the benzene (B151609) ring can lead to significant differences in their interactions with biological targets.

Ethyl 4-hydroxy-2-methylbenzoate: In this isomer, the positions of the hydroxyl and methyl groups are swapped. While specific comparative bioactivity data is limited, its structural similarity to other hydroxybenzoates suggests it may possess antimicrobial properties. nih.gov

Ethyl 2-hydroxy-5-methylbenzoate: This isomer, also known as ethyl 5-methylsalicylate, has the methyl group at the 5-position. chemicalbook.com Substitution at the 5-position in salicylic acid has been linked to increased anti-inflammatory activity. pharmacy180.com

Ethyl 2-hydroxy-6-methylbenzoate: The methyl group in this isomer is positioned ortho to both the hydroxyl and the ester groups. nih.gov This steric hindrance can influence the molecule's reactivity and its ability to bind to enzyme active sites. It has been investigated for anti-inflammatory and cytotoxic properties.

The following table presents a comparison of this compound and its isomers.

CompoundKey Structural FeaturePotential Biological Activity
This compoundMethyl group at the 4-positionAntimicrobial, Antifungal
Ethyl 4-hydroxy-2-methylbenzoateHydroxyl and methyl groups swappedAntimicrobial (inferred) nih.gov
Ethyl 2-hydroxy-5-methylbenzoateMethyl group at the 5-positionPotential for enhanced anti-inflammatory activity pharmacy180.comchemicalbook.com
Ethyl 2-hydroxy-6-methylbenzoateMethyl group at the 6-positionAnti-inflammatory, Cytotoxic

Rational Design Principles for Enhanced Efficacy and Selectivity

The rational design of more potent and selective analogs of this compound involves applying the SAR principles discussed above. The goal is to modify the molecule's structure to optimize its interaction with specific biological targets while minimizing off-target effects.

Key strategies in the rational design of related compounds include:

Structure-Based Protein Engineering: For compounds that act on specific enzymes, understanding the three-dimensional structure of the enzyme's active site can guide the design of more effective inhibitors. For example, the rational engineering of p-hydroxybenzoate hydroxylase has been used to create mutants with higher activity for specific substrates. nih.gov

Bioisosteric Replacement: This involves replacing a functional group with another that has similar physical or chemical properties but may lead to improved biological activity or a better pharmacokinetic profile.

Privileged Fragments: Integrating molecular fragments that are known to bind to specific biological targets can be a powerful strategy. The combination of a cinnamic acid-related moiety and a piperazine linker has been used to develop potent HIV inhibitors from betulinic acid. nih.gov

Modulating Physicochemical Properties: Adjusting properties like lipophilicity and electronic distribution through the introduction or modification of substituents can enhance absorption, distribution, metabolism, and excretion (ADME) profiles, leading to improved efficacy. researchgate.net

The development of new derivatives often follows a cycle of design, synthesis, and biological testing to refine the SAR and identify lead compounds with superior therapeutic potential.

Applications in Chemical Research and Development

Utilization in Pharmaceutical Discovery and Drug Development

Ethyl 2-hydroxy-4-methylbenzoate is a valuable scaffold and intermediate in the synthesis of more complex, biologically active molecules. Its structural framework is a component of various compounds investigated for therapeutic potential.

Researchers utilize this compound as a starting material for creating novel derivatives. For instance, the core structure can be modified to synthesize compounds that are then evaluated for their pharmacological activity. One area of investigation involves its use in the creation of complex heterocyclic structures. The synthesis of ethyl-2-[bis(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]benzoate showcases how the initial benzoate (B1203000) structure can be elaborated into a more complex molecule with potential applications in medicinal chemistry. jst.go.jp

Furthermore, derivatives of similar hydroxybenzoates are integral to the development of specific pharmaceutical agents. For example, the synthesis of Piroxicam, a non-steroidal anti-inflammatory drug, involves intermediates derived from related benzothiazine structures, which can be conceptually linked back to the modification of simple benzoates. google.com The synthesis of Febuxostat, a drug used for treating hyperuricemia and gout, also involves key intermediates like ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate, highlighting the importance of substituted benzoate esters in building complex drug molecules. google.com

The table below summarizes key intermediates and related compounds synthesized from or related to the basic structure of substituted benzoates.

Intermediate/DrugTherapeutic AreaSynthetic Precursor Class
PiroxicamAnti-inflammatoryBenzothiazine-3-carboxylate derivatives
FebuxostatAnti-goutSubstituted thiazolecarboxylate esters
Ethyl-2-[bis(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]benzoateInvestigationalSubstituted benzoates

This table illustrates the role of benzoate derivatives in the synthesis of complex pharmaceutical compounds.

Research in Food Science and Preservation Technologies

In the realm of food science, research has focused on the potential of benzoate esters as antimicrobial and antioxidant agents to enhance food preservation. While information specifically on this compound is limited, studies on closely related compounds like parabens (esters of p-hydroxybenzoic acid) provide insight into its potential applications. researchgate.net These compounds are known for their effectiveness against fungi and Gram-positive bacteria, though they are less effective against Gram-negative bacteria. researchgate.net

The antimicrobial efficacy of these compounds is often pH-dependent, with increased activity at lower pH levels. researchgate.net Research into related compounds has shown that they can inhibit the growth of common food spoilage organisms. For example, some studies have demonstrated that certain benzoate derivatives can effectively inhibit mold growth on products like bread at specific concentrations.

Another area of interest is the use of such compounds as flavoring agents. nih.gov The sensory properties of esters contribute to the aroma profiles of various foods and beverages. For instance, the related compound ethyl 2-hydroxy-4-methylpentanoate (B1259815) has been identified as contributing to the blackberry aroma in red wines. nih.gov

Exploration in Agrochemical and Pesticide Development

The structural motifs present in this compound are relevant in the design and synthesis of new agrochemicals. The development of novel pesticides and herbicides often relies on the modification of core aromatic structures to achieve desired biological activity and selectivity.

Research has demonstrated that derivatives of benzoates can exhibit anti-juvenile hormone activity in insects, which is a key mechanism for controlling insect development. A study on a series of ethyl 4-(2-aryloxyhexyloxy)benzoates, which share the ethyl benzoate core, found that these compounds could induce precocious metamorphosis in silkworm larvae, indicating their potential as insect growth regulators. nih.gov The ethoxycarbonyl group was identified as being essential for this activity. nih.gov

The synthesis of new agrochemicals often involves multi-step processes where substituted benzoates can act as crucial intermediates. The functional groups on this compound—the hydroxyl, methyl, and ester groups—allow for a variety of chemical transformations to build more complex molecules with potential herbicidal, fungicidal, or insecticidal properties.

Potential Applications in Material Science (e.g., NLO materials)

The field of material science explores the use of organic molecules like this compound and its isomers in the development of new materials with specific optical or physical properties. The arrangement of functional groups on the aromatic ring can influence intermolecular interactions, such as hydrogen bonding and π-π stacking, which are critical for the formation of organized structures like liquid crystals and nonlinear optical (NLO) materials.

Studies on related hydroxybenzoate compounds have shown their potential in this area. For example, single crystals of ethyl 4-hydroxybenzoate (B8730719) have been grown and characterized for their optical and thermal properties. researchgate.net These studies involve techniques like X-ray diffraction to determine the crystal structure and spectroscopy to measure optical transparency and other parameters. researchgate.net The growth and characterization of such crystals are foundational steps in assessing a material's suitability for applications in optics and electronics. researchgate.net The presence of both a donor (hydroxyl) and an acceptor (ester) group on the benzene (B151609) ring is a common feature in molecules designed for NLO applications.

Role in Basic Organic Chemistry Research

This compound serves as a useful model substrate and starting material in fundamental organic chemistry research. Its multifunctional nature allows for the study of a wide range of chemical reactions and synthetic methodologies.

The compound can undergo reactions typical of its functional groups:

Esterification/Transesterification: The ethyl ester can be hydrolyzed or converted to other esters.

Reactions of the Phenolic Hydroxyl Group: The hydroxyl group can be alkylated to form ethers or acylated.

Electrophilic Aromatic Substitution: The benzene ring can be further substituted, with the existing groups directing the position of new substituents.

A common synthetic route to produce such compounds is through the esterification of the corresponding carboxylic acid, in this case, 2-hydroxy-4-methylbenzoic acid, with ethanol (B145695), often using an acid catalyst. Conversely, the ester can be hydrolyzed back to the carboxylic acid. orgsyn.org

The compound is also valuable for studying reaction mechanisms and the influence of substituents on reactivity. The electronic effects of the hydroxyl, methyl, and ester groups on the aromatic ring can be analyzed using principles like the Hammett equation, which relates substituent effects to reaction rates and equilibrium constants. wikipedia.org

The table below lists the primary functional groups of this compound and examples of reactions they can undergo in a research context.

Functional GroupType of ReactionPotential Product Class
Ethyl EsterHydrolysisCarboxylic Acid
Phenolic HydroxylAlkylationEther
Aromatic RingNitrationNitrobenzoate derivative

This table summarizes the reactivity of the key functional groups in this compound.

Environmental Fate, Degradation, and Sustainability Research

Biodegradation Studies in Various Environmental Compartments

The ability of microorganisms to break down chemical compounds is a key determinant of their environmental persistence. For Ethyl 2-hydroxy-4-methylbenzoate, biodegradation is expected to be a primary route of removal from environmental compartments like soil and water. The initial step in the biodegradation of hydroxybenzoate esters is typically the hydrolysis of the ester bond, yielding the corresponding alcohol (ethanol in this case) and the parent acid, 2-hydroxy-4-methylbenzoic acid.

This process is catalyzed by esterase enzymes, which are widespread in various microorganisms. For instance, studies on parabens (p-hydroxybenzoic acid esters) have shown that bacteria such as Enterobacter cloacae can hydrolyze the ester bond, leading to the formation of 4-hydroxybenzoic acid. nih.gov Subsequently, the aromatic ring can be further degraded. Research on an Arthrobacter species isolated from subsurface sediment demonstrated its capability to utilize 2-, 3-, and 4-hydroxybenzoate (B8730719) as primary carbon, nitrogen, and energy sources, suggesting that the core structure of this compound is susceptible to microbial degradation. nih.gov

The degradation of the resulting 2-hydroxy-4-methylbenzoic acid would likely proceed through pathways established for other substituted benzoates. These pathways often involve hydroxylation and subsequent ring cleavage. The presence of the methyl group on the aromatic ring may influence the rate and pathway of degradation. Studies on the biodegradation of alkylated aromatic hydrocarbons by strains like Pseudomonas stutzeri have shown that the alkyl side chains are typically oxidized, which can be a preliminary step before the degradation of the aromatic ring. nih.gov

The rate of biodegradation can be influenced by various environmental factors. For example, studies on substituted benzoates have shown that the availability of oxygen is a critical factor, with anaerobic conditions generally leading to slower degradation rates compared to aerobic or anoxic conditions. nih.gov

Table 1: Potential Biodegradation Steps of this compound

StepTransformationMediating FactorPotential Intermediate/Product
1Ester HydrolysisMicrobial Esterases2-hydroxy-4-methylbenzoic acid and Ethanol (B145695)
2Alkyl Side-Chain OxidationMicrobial OxidasesHydroxylated intermediates
3Aromatic Ring CleavageMicrobial DioxygenasesAliphatic acids

Photodegradation Pathways and Kinetics

Photodegradation, the breakdown of compounds by light, represents another significant environmental fate process. For aromatic compounds like this compound, direct photolysis or indirect photo-oxidation involving reactive oxygen species can occur.

The presence of the methyl and ethyl ester groups on the this compound molecule may influence its photodegradation kinetics and pathways compared to unsubstituted 4-hydroxybenzoate. The electron-donating nature of the methyl group could affect the reactivity of the aromatic ring towards electrophilic attack by hydroxyl radicals.

Furthermore, photocatalytic degradation using semiconductors like titanium dioxide (TiO2) has been shown to be effective for the removal of similar pollutants. For instance, the photocatalytic oxidation of the herbicide 2-methyl-4-chlorophenoxyacetic acid (MCPA) results in the formation of intermediates like 4-chloro-2-methylphenol. qub.ac.uk This suggests that under photocatalytic conditions, this compound could be transformed into various intermediates before complete mineralization.

Eco-toxicological Assessments

The potential impact of a chemical on ecosystems is evaluated through eco-toxicological assessments. For this compound, direct eco-toxicity data is scarce. However, data from structurally related hydroxybenzoate esters (parabens) and other substituted benzoates can provide an indication of its potential environmental risk.

Studies on parabens have shown that their toxicity to aquatic organisms often increases with the length of the alkyl chain. For instance, in tests with the freshwater crustacean Daphnia magna, n-butyl and benzyl (B1604629) parabens were found to be more toxic than methyl and ethyl parabens. researchgate.net This suggests that the ethyl group in this compound contributes to its baseline toxicity.

A study on 2-ethylhexyl 4-hydroxybenzoate, a compound with a longer alkyl chain, investigated its multigenerational effects on the Japanese medaka (Oryzias latipes). The study revealed impacts on fecundity, fertility, and growth, with increased sensitivity in subsequent generations. nih.gov Endocrine-related effects, such as a decrease in anal fin papillae in males, were also observed. nih.gov While the alkyl chain in 2-ethylhexyl 4-hydroxybenzoate is significantly larger, these findings highlight the potential for hydroxybenzoate esters to exert reproductive and developmental toxicity in aquatic vertebrates.

Table 2: Summary of Eco-toxicological Data for Related Hydroxybenzoate Esters

CompoundTest OrganismEffectReference
Methyl, Ethyl, Propyl, Butyl, Benzyl ParabensDaphnia magnaToxicity increases with alkyl chain length. researchgate.net
2-Ethylhexyl 4-hydroxybenzoateOryzias latipes (Japanese medaka)Reduced fecundity, fertility, and growth; potential endocrine disruption. nih.gov

It is important to note that the position of the substituents on the benzene (B151609) ring can also influence the toxicity of a compound. Therefore, specific testing of this compound is necessary for a precise eco-toxicological risk assessment.

Design for Environmental Benignity and Circular Economy Principles

The principles of green chemistry and circular economy encourage the design of chemicals and processes that minimize environmental impact. This includes designing molecules that are inherently less hazardous and readily biodegradable, and developing synthetic routes that are more efficient and generate less waste.

Currently, there is no specific research available on the application of these principles to the synthesis or lifecycle of this compound. The conventional synthesis of hydroxybenzoate esters involves the esterification of the corresponding carboxylic acid with an alcohol, often using an acid catalyst. While effective, this method can have environmental drawbacks related to catalyst use and separation.

Future research could focus on developing more sustainable synthetic pathways for this compound. This might include the use of biocatalysts, such as immobilized lipases, which can operate under milder conditions and offer higher selectivity, thereby reducing energy consumption and by-product formation.

From a circular economy perspective, exploring the potential for recycling or upcycling waste streams containing this compound or its degradation products would be a valuable area of investigation. However, given its likely use in applications that lead to diffuse environmental release, such as in fragrances or personal care products, the primary focus for enhancing its sustainability profile should be on ensuring its rapid and complete biodegradation into benign substances.

Conclusions and Future Research Directions

Synthesis of Current Research Findings and Contributions

Ethyl 2-hydroxy-4-methylbenzoate, also known by its synonym ethyl 4-methylsalicylate, is a specific aromatic ester identified by the CAS number 60770-00-5. nih.gov Currently, its recognized application is primarily as a flavoring agent in the food industry. nih.govthegoodscentscompany.com The existing body of scientific literature and public databases confirm its chemical identity and commercial status under regulations such as the EPA's Toxic Substances Control Act (TSCA). nih.gov

However, a comprehensive review of published research reveals a significant scarcity of dedicated studies on this particular compound. While its basic identification is established, detailed investigations into its synthesis, physicochemical properties, and biological activities are largely absent. Most available research focuses on its isomers, such as ethylparaben (B1671687) (ethyl 4-hydroxybenzoate) and other salicylates like methyl salicylate (B1505791) and ethyl salicylate. These related compounds are well-documented for their roles as preservatives and topical analgesics. patsnap.com For instance, the synthesis and characterization of structurally similar esters often involve methods like the esterification of the corresponding carboxylic acid, and analytical techniques such as FTIR, TGA, and X-ray diffraction are standard for characterization. researchgate.net The primary contribution of current knowledge is therefore the simple identification of this compound and its use as a food additive, which paradoxically highlights the extensive gaps in our scientific understanding of it.

Identification of Knowledge Gaps and Unexplored Avenues

The research landscape for this compound is characterized by significant knowledge gaps. The lack of dedicated studies presents a clear opportunity for foundational research.

Major Knowledge Gaps:

Optimized Synthesis and Physicochemical Characterization: While general esterification methods can be inferred, specific, optimized, and scalable synthetic protocols for this compound are not published. A detailed analysis of its solid-state structure through single-crystal X-ray diffraction is also missing, which would provide crucial insights into its molecular conformation. researchgate.net

Biological and Pharmacological Profile: There is a near-complete absence of data on the biological activities of this compound. Its structural similarity to other salicylates suggests potential analgesic and anti-inflammatory properties, mediated through mechanisms like cyclooxygenase (COX) enzyme inhibition, but this remains entirely speculative. patsnap.com Likewise, its isomeric relationship to parabens suggests possible antimicrobial or antifungal activity that has not been explored.

Metabolism and Pharmacokinetics: As a registered food additive, understanding its metabolic fate is critical. However, studies on its absorption, distribution, metabolism, and excretion (ADME) are not available. The metabolic pathways of related compounds involve hydrolysis to the corresponding acid, but this has not been confirmed for this compound.

Structure-Activity Relationship (SAR): The influence of the specific substitution pattern (hydroxyl at C2, methyl at C4) on its properties is unknown. Comparative studies against its isomers, such as ethyl 4-hydroxy-2-methylbenzoate and ethylparaben, are needed to elucidate the structure-activity relationships that govern its potential biological effects.

Proposed Future Research Trajectories and Methodologies

To address the identified knowledge gaps, a structured research program is necessary. The following trajectories and methodologies are proposed:

Chemical Synthesis and Advanced Characterization:

Methodology: Develop and optimize a synthetic route, likely through the Fischer-Speier esterification of 2-hydroxy-4-methylbenzoic acid with ethanol (B145695), catalyzed by an acid. Purification would be followed by comprehensive characterization using Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared Spectroscopy (FTIR), and mass spectrometry to confirm its structure.

Objective: To establish a reliable synthesis protocol and a complete spectroscopic profile for the compound.

In Vitro Biological Screening:

Methodology: A battery of in vitro assays should be conducted. This includes COX-1/COX-2 inhibition assays to screen for anti-inflammatory potential, and antimicrobial susceptibility testing against a panel of common bacteria and fungi (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to evaluate its preservative capabilities. patsnap.com

Objective: To perform an initial screening of its potential pharmacological activities.

Computational and In Silico Studies:

Methodology: Employ Density Functional Theory (DFT) and molecular docking studies. These computational tools can predict the compound's molecular geometry, electronic properties, and potential binding affinity to biological targets like COX enzymes or microbial proteins. nih.gov This can guide and rationalize experimental work.

Objective: To build predictive models of the compound's activity and to compare it with known active salicylates and parabens.

Pharmacokinetic and Metabolic Analysis:

Methodology: Conduct in vitro metabolic stability studies using liver microsomes to identify potential metabolites. If initial safety and activity data are promising, in vivo studies in animal models could follow to determine key pharmacokinetic parameters.

Objective: To understand how the compound is processed in a biological system, which is crucial given its use in food products.

Interdisciplinary Research Opportunities and Collaborations

The exploration of this compound offers fertile ground for interdisciplinary collaboration, bridging several scientific fields.

Chemistry and Pharmacology: Organic chemists can focus on synthesizing the compound and its derivatives, while pharmacologists can investigate their biological activities. This collaboration could lead to the discovery of new therapeutic agents based on the salicylate scaffold.

Food Science and Toxicology: Given its current use, collaborations between food scientists and toxicologists are essential. Food scientists can explore its stability and efficacy as a flavoring agent or preservative under various conditions, while toxicologists can perform detailed safety assessments to reaffirm or update its regulatory status. nih.gov

Materials Science and Chemistry: Research into the compound's crystal structure could open avenues in materials science. As seen with related compounds, specific crystal packing and hydrogen bonding can lead to interesting optical or electronic properties, potentially making it a candidate for nonlinear optical materials or other advanced applications. researchgate.netnih.gov

Computational Biology and Experimental Science: A strong synergy exists between computational chemists who can model the compound's behavior and experimental biologists who can validate these predictions in the lab. This iterative cycle of prediction and validation can accelerate the research and development process significantly.

By pursuing these research avenues, the scientific community can move this compound from a state of relative obscurity to a well-characterized compound with potentially novel applications in medicine, food technology, and materials science.

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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-hydroxy-4-methylbenzoate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-hydroxy-4-methylbenzoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.